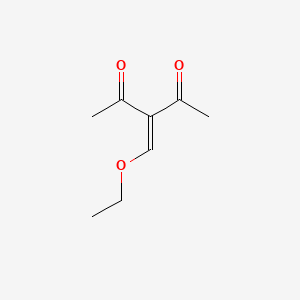

3-(Ethoxymethylene)pentane-2,4-dione

Descripción general

Descripción

Synthesis Analysis

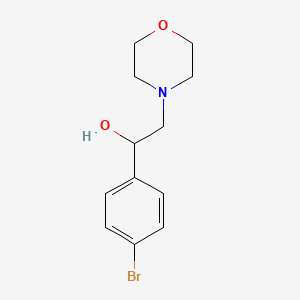

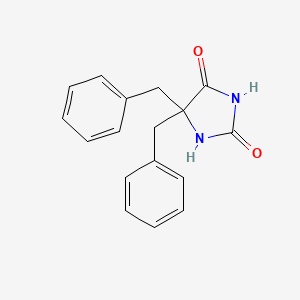

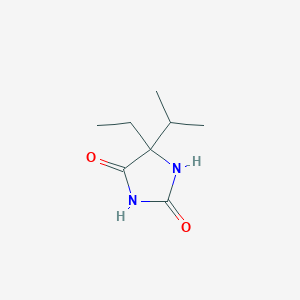

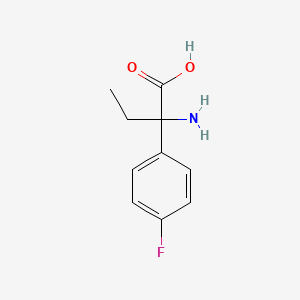

The synthesis of unsymmetrical Schiff bases derived from 3,4-diaminopyridine involves reacting 3-ethoxyvinylidene-2,4-pentanedione to form substitution products. Specifically, the product of 1:2 substitution, where 3-{[(4-Aminopyridin-3-yl)amino]methylene}pentene-2,4-dione is isolated, showcases the reactivity of the ethoxymethylene group towards forming complex structures (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Molecular Structure Analysis

The molecular structure of compounds derived from 3-(Ethoxymethylene)pentane-2,4-dione has been elucidated through single-crystal X-ray diffraction methods. For instance, the molecular structure of 3-{[(4-Aminopyridin-3-yl)amino]methylene}pentene-2,4-dione forms intermolecular hydrogen-bonded dimers in the crystalline state, confirming the reactivity and the molecular arrangement based on the amino group at the 3-position of the pyridine ring (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Inorganic Chemistry .

Comprehensive and Detailed Summary of the Application

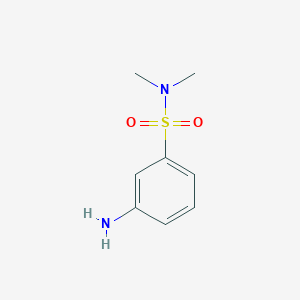

“3-(Ethoxymethylene)pentane-2,4-dione” plays a crucial role in the synthesis of a new Schiff base ligand type [N4O4]. This ligand and its Niπ complex have potential applications in various fields, such as medicine and industry .

Detailed Description of the Methods of Application or Experimental Procedures

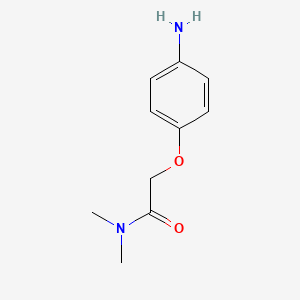

The Schiff base reaction is important in the condensation reaction between “3-(ethoxymethylene)pentane-2,4-dione” and 3,3’-diaminobenzidine. This reaction is carried out in the presence of calculated amounts of KOH as a catalyst, under reflux and overnight stirring conditions in ethanol. All syntheses were carried out under an atmosphere of hydrogen .

Thorough Summary of the Results or Outcomes Obtained

The study revealed the formation of a new ligand type [N4O4] and a four-coordinate tetrahedral structure around the Niπ metal ion with a ratio of 1:2 (ligand:metal). The ligand and its Ni complex were exposed to two types of bacteria (Staphylococcus aureus and Bacillus subtilis), using the agar disc diffusion method. The ligand and its Niπ complex exhibited significant activities against these two types of bacteria .

Safety And Hazards

3-(Ethoxymethylene)pentane-2,4-dione is classified as an irritant1. It is flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled7. Safety measures include washing off immediately with plenty of water for at least 15 minutes in case of skin contact, and removing to fresh air in case of inhalation7.

Direcciones Futuras

The future directions of 3-(Ethoxymethylene)pentane-2,4-dione research could involve its use in the synthesis of new Schiff base ligand types8. The formation of a new ligand type [N4O4] and a four-coordinate tetrahedral structure around Niπ metal ion with the ratio of 1:2 (ligand:metal) stable compounds suggests potential applications in many fields, such as medicine and industry8.

Propiedades

IUPAC Name |

3-(ethoxymethylidene)pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-4-11-5-8(6(2)9)7(3)10/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTXGKOHFZJUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286589 | |

| Record name | 3-(ethoxymethylene)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethoxymethylene)pentane-2,4-dione | |

CAS RN |

33884-41-2 | |

| Record name | 33884-41-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(ethoxymethylene)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.